Ethyl [(1-chloro-2,2,2-trifluoroethyl)thio]acetate
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Overview
Description
Ethyl [(1-chloro-2,2,2-trifluoroethyl)thio]acetate is an organosulfur compound with the molecular formula C6H8ClF3O2S. This compound is notable for its unique combination of chlorine, fluorine, and sulfur atoms, which impart distinct chemical properties. It is primarily used in research settings, particularly in the fields of organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl [(1-chloro-2,2,2-trifluoroethyl)thio]acetate typically involves the reaction of ethyl bromoacetate with 1-chloro-2,2,2-trifluoroethanethiol. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction. The general reaction scheme is as follows:
C2H5O2CCH2Br+CF3CH2SCl→C2H5O2CCH2SCF3CH2Cl+NaBr
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can further improve the scalability of the synthesis process.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions due to the presence of the chlorine atom. Common nucleophiles include amines and thiols.
Oxidation Reactions: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydride, potassium carbonate, dimethylformamide (DMF) as a solvent.
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran (THF) as a solvent.
Major Products:
Substitution: Ethyl [(1-amino-2,2,2-trifluoroethyl)thio]acetate.
Oxidation: Ethyl [(1-chloro-2,2,2-trifluoroethyl)sulfinyl]acetate.
Reduction: Ethyl [(1-chloro-2,2,2-trifluoroethyl)thio]ethanol.
Scientific Research Applications
Ethyl [(1-chloro-2,2,2-trifluoroethyl)thio]acetate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the design and synthesis of potential drug candidates, especially those targeting enzymes and receptors that interact with sulfur-containing compounds.
Biological Studies: It is employed in studies investigating the biological activity of organosulfur compounds, including their antimicrobial and anticancer properties.
Industrial Applications: The compound is used in the development of specialty chemicals and materials with unique properties due to the presence of fluorine and sulfur atoms.
Mechanism of Action
The mechanism by which Ethyl [(1-chloro-2,2,2-trifluoroethyl)thio]acetate exerts its effects is largely dependent on its interaction with biological molecules. The compound can act as an electrophile, reacting with nucleophilic sites on proteins and enzymes. This interaction can lead to the inhibition of enzyme activity or the modification of protein function. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.
Comparison with Similar Compounds
Ethyl [(1-chloro-2,2,2-trifluoroethyl)thio]acetate can be compared with other similar compounds, such as:
Ethyl [(1-chloro-2,2,2-trifluoroethyl)thio]propionate: Similar structure but with a propionate ester group, which may alter its reactivity and biological activity.
Mthis compound: The methyl ester variant, which may have different solubility and reactivity profiles.
Ethyl [(1-bromo-2,2,2-trifluoroethyl)thio]acetate: The bromo analog, which may exhibit different reactivity in nucleophilic substitution reactions.
The uniqueness of this compound lies in its specific combination of chlorine, fluorine, and sulfur atoms, which confer distinct chemical properties and reactivity patterns that are valuable in various research and industrial applications.
Biological Activity
Ethyl [(1-chloro-2,2,2-trifluoroethyl)thio]acetate is an organosulfur compound notable for its unique combination of chlorine, fluorine, and sulfur atoms. This compound has garnered attention in medicinal chemistry and organic synthesis due to its biological activity, particularly its interactions with biological molecules. This article delves into the biological activity of this compound, exploring its mechanisms of action, applications in research, and comparative studies with similar compounds.
This compound primarily acts as an electrophile , interacting with nucleophilic sites on proteins and enzymes. This interaction can lead to:
- Inhibition of Enzyme Activity : The compound can modify enzyme function through covalent bonding, thereby inhibiting their activity.
- Modification of Protein Function : By altering protein structures, it can influence various cellular pathways and processes.
The presence of the trifluoromethyl group enhances the compound's lipophilicity , improving its bioavailability and facilitating cellular uptake.
Applications in Research
This compound is utilized in several scientific domains:
- Medicinal Chemistry : It serves as a building block for synthesizing potential drug candidates targeting specific enzymes and receptors.
- Organic Synthesis : The compound is involved in developing pharmaceuticals and agrochemicals due to its unique chemical properties.
Comparative Analysis with Similar Compounds
To understand the distinctiveness of this compound, we can compare it with structurally similar compounds:
Compound Name | Molecular Formula | Notable Features |
---|---|---|
Mthis compound | C5H6ClF3OS | Similar trifluoromethylthio group; used in organic synthesis |
1-Chloro-2,2,2-trifluoroethyl difluoromethyl ether | C4H3ClF5O | Contains a trifluoromethyl group; used as a solvent |
Ethyl 4-(trifluoromethylthio)benzoate | C10H8ClF3OS | Features a trifluoromethylthio group attached to an aromatic ring |
The unique combination of functional groups in this compound enhances its reactivity and bioavailability compared to these related compounds.
Antimicrobial Properties
Research indicates that organosulfur compounds like this compound exhibit significant antimicrobial activity. A study highlighted its efficacy against various bacterial strains. The compound's mechanism involves disrupting bacterial cell membranes or inhibiting critical enzymatic functions essential for bacterial survival.
Anticancer Activity
In addition to antimicrobial effects, studies have explored the anticancer potential of this compound. It has been shown to induce apoptosis in cancer cells through the modification of signaling pathways that regulate cell growth and survival. The compound's ability to target specific enzymes involved in cancer progression makes it a candidate for further investigation in cancer therapy.
Summary of Biological Activities
The following table summarizes key biological activities associated with this compound:
Activity Type | Description |
---|---|
Antimicrobial | Effective against Gram-positive and Gram-negative bacteria; disrupts cell membranes or inhibits enzymes. |
Anticancer | Induces apoptosis in cancer cells; modifies signaling pathways related to cell growth. |
Properties
Molecular Formula |
C6H8ClF3O2S |
---|---|
Molecular Weight |
236.64 g/mol |
IUPAC Name |
ethyl 2-(1-chloro-2,2,2-trifluoroethyl)sulfanylacetate |
InChI |
InChI=1S/C6H8ClF3O2S/c1-2-12-4(11)3-13-5(7)6(8,9)10/h5H,2-3H2,1H3 |
InChI Key |
NKPCTBBKBNCBNQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CSC(C(F)(F)F)Cl |
Origin of Product |
United States |
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